1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine
Overview
Description
1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine is an organic compound characterized by the presence of an isocyano group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride and an excess of a tertiary nitrogen base like triethylamine in dichloromethane . This reaction is exothermic and often requires cooling below zero degrees Celsius to manage the reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This approach allows for continuous production, reducing reaction times and improving yields. For example, the dehydration of formamides under micellar conditions using environmentally friendly reagents like tosyl chloride and sodium hydrogen carbonate in water has been reported .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine exerts its effects involves the reactivity of the isocyano group. This group can participate in various chemical reactions, forming intermediates that interact with molecular targets. For example, in biological systems, the compound may form covalent bonds with proteins or nucleic acids, affecting their function and leading to biological activity .
Comparison with Similar Compounds
- 1-(2-Isocyanoethyl)piperidine
- 2-Isocyanatoethyl acrylate
- 3-(2-Isocyanoethyl)indole
Comparison: 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine is unique due to its specific structural features, such as the dimethyl substitution on the pyrrolidine ring. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to similar compounds .
Properties
IUPAC Name |
1-(2-isocyanoethyl)-2,2-dimethylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9(2)5-4-7-11(9)8-6-10-3/h4-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZOZMWYOAGPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC[N+]#[C-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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